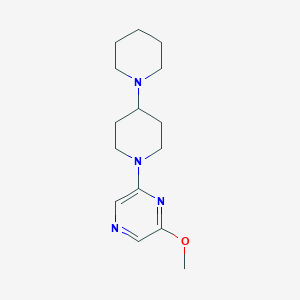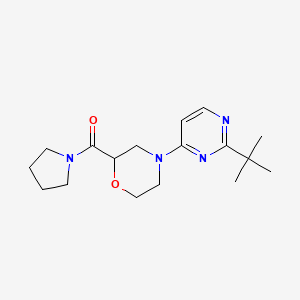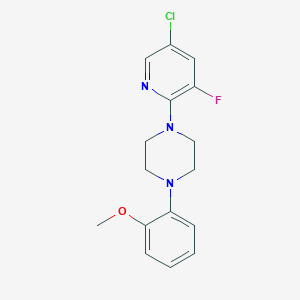![molecular formula C11H17N3O2 B15119801 [1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B15119801.png)
[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol is a chemical compound that features a piperidine ring substituted with a methanol group and a methoxypyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanol Group: The methanol group is introduced via a nucleophilic substitution reaction.
Attachment of the Methoxypyrimidine Moiety: The methoxypyrimidine group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the pyrimidine ring or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound is utilized in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of [1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Uniqueness
[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol is unique due to the combination of its methoxypyrimidine and piperidine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C11H17N3O2/c1-16-10-5-12-11(13-6-10)14-4-2-3-9(7-14)8-15/h5-6,9,15H,2-4,7-8H2,1H3 |
Clave InChI |
GKSUQCSCNQGETJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(N=C1)N2CCCC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B15119720.png)
![4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119722.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119724.png)
![N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15119741.png)

![2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15119748.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine](/img/structure/B15119756.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119767.png)
![1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15119768.png)
![4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119773.png)


![1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B15119813.png)
![1-(Propan-2-yl)-4-[4-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B15119816.png)
